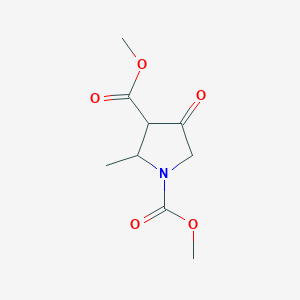methylsilane CAS No. 61517-90-6](/img/structure/B14585827.png)
[4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-yl](diethyl)methylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane is an organosilicon compound characterized by the presence of both sulfonyl and silane functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane typically involves the reaction of a suitable precursor with diethylmethylsilane under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the precursor is reacted with diethylmethylsilane in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions in continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The silane group can undergo nucleophilic substitution reactions, where the silicon atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfides.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane is used as a building block for the synthesis of more complex organosilicon compounds.
Biology
The compound’s potential biological applications include its use as a precursor for the synthesis of bioactive molecules. The sulfonyl group can enhance the solubility and bioavailability of these molecules .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The presence of the sulfonyl group can impart anti-inflammatory and antimicrobial activities .
Industry
In the industrial sector, 4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane is used in the production of advanced materials, such as silicone-based polymers and coatings. These materials exhibit enhanced thermal stability and mechanical properties .
Mechanism of Action
The mechanism of action of 4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The silane group can undergo hydrolysis to form silanols, which can further react with other molecules, leading to the formation of stable covalent bonds .
Comparison with Similar Compounds
Similar Compounds
- 4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane
- 4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylethylsilane
- 4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylphenylsilane
Uniqueness
Compared to similar compounds, 4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane is unique due to its specific combination of sulfonyl and silane groups.
Properties
CAS No. |
61517-90-6 |
|---|---|
Molecular Formula |
C12H24O2SSi |
Molecular Weight |
260.47 g/mol |
IUPAC Name |
diethyl-(4-ethylsulfonyl-3-methylbuta-1,3-dienyl)-methylsilane |
InChI |
InChI=1S/C12H24O2SSi/c1-6-15(13,14)11-12(4)9-10-16(5,7-2)8-3/h9-11H,6-8H2,1-5H3 |
InChI Key |
HVCNMJAZGGUBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(CC)C=CC(=CS(=O)(=O)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


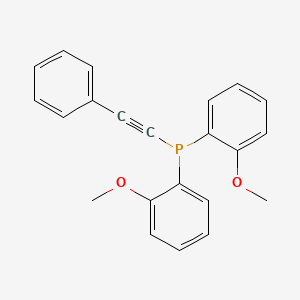
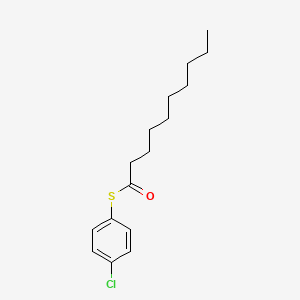
![2-(2-Chlorophenyl)-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14585756.png)
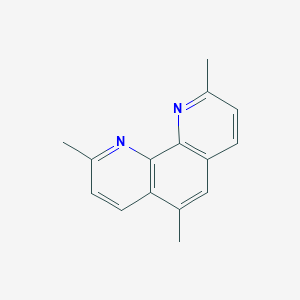

![1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one](/img/structure/B14585776.png)

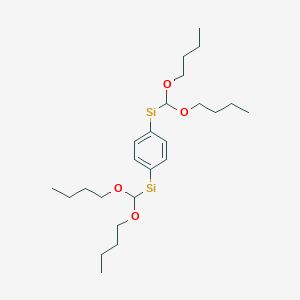
![[2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol](/img/structure/B14585793.png)
![Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate](/img/structure/B14585795.png)
![Bicyclo[5.2.2]undecan-8-one](/img/structure/B14585802.png)
![Trimethyl[(trichlorostannyl)oxy]silane](/img/structure/B14585828.png)

